![molecular formula C16H19N3O3 B2837672 2-(4-乙基环己基)-5-(4-硝基苯基)-1,3,4-噁二唑 CAS No. 852454-35-4](/img/structure/B2837672.png)
2-(4-乙基环己基)-5-(4-硝基苯基)-1,3,4-噁二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction. The ethylcyclohexyl and nitrophenyl groups would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the bulky ethylcyclohexyl and nitrophenyl substituents. These groups could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The nitro group on the phenyl ring is electron-withdrawing, which could make the ring more susceptible to electrophilic aromatic substitution reactions . The oxadiazole ring might also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, potentially affecting its solubility in different solvents .科学研究应用
合成和生物学评估
1,3,4-恶二唑衍生物,包括与 2-(4-乙基环己基)-5-(4-硝基苯基)-1,3,4-恶二唑结构相似的化合物,已因其抗菌特性而被广泛研究。例如,衍生物已显示出对金黄色葡萄球菌和大肠杆菌等病原体的显着抗菌活性。该合成包括酰肼与硝基或氯代芳酰氯反应,然后环化以得到 1,3,4-恶二唑衍生物 (Jafari 等,2017)。
材料科学应用
在材料科学中,带有硝基末端基团的 1,3,4-恶二唑衍生物因其介晶性质而被合成,显示出各种液晶相。这些化合物合成时重点关注硝基和烷氧基末端链的影响,为设计具有特定光学性质的新材料提供了见解 (Abboud 等,2017)。
腐蚀抑制
取代的恶二唑,如 2,5-双(4-硝基苯基)-1,3,4-恶二唑,已因其在酸性环境中对低碳钢的腐蚀抑制性能而被研究。这些研究突出了恶二唑衍生物在为工业应用开发更安全、更高效的腐蚀抑制剂方面的潜力 (Lagrenée 等,2001)。
非线性光学特性
含有 1,3,4-恶二唑单元的供体-受体分子已展示出显着的二阶分子非线性,表明它们在非线性光学材料中的潜在用途。这些发现有助于设计用于光子应用的高效材料 (Mashraqui 等,2004)。
绿色化学方法
使用环保方法合成 2-芳基-1,3,4-恶二唑衍生物例证了绿色化学原理在功能分子开发中的应用。这些方法提供了诸如高产率、纯化简单和对环境影响最小的优势 (Zhu 等,2015)。
作用机制
未来方向
属性
IUPAC Name |
2-(4-ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-11-3-5-12(6-4-11)15-17-18-16(22-15)13-7-9-14(10-8-13)19(20)21/h7-12H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEZMEFETSHPOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。